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Compound of Interest

Compound Name: LP10

Cat. No.: B15566429

Disclaimer: The following technical guide details a representative liposomal tacrolimus
formulation based on publicly available scientific literature. While "LP10" is identified as a
liposomal tacrolimus formulation in development by Lipella Pharmaceuticals, its specific
proprietary details regarding composition and manufacturing are not in the public domain.[1]
The information presented here is compiled from various research sources to provide an in-
depth technical overview for researchers, scientists, and drug development professionals,
reflecting common practices in the field of liposomal drug delivery.

Introduction to Liposomal Tacrolimus

Tacrolimus (also known as FK506) is a potent macrolide lactone immunosuppressant that is
widely used to prevent allograft rejection in organ transplant patients.[2][3][4] Its therapeutic
application is often limited by a narrow therapeutic index, poor oral bioavailability, and potential
for significant side effects such as nephrotoxicity and neurotoxicity.[3] To overcome these
limitations, various drug delivery systems have been investigated, with liposomal formulations
showing considerable promise.

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both
hydrophilic and hydrophobic drugs. For a hydrophobic drug like tacrolimus, liposomal
encapsulation can enhance its solubility, modulate its pharmacokinetic profile, and potentially
reduce systemic toxicity by targeting the drug to specific sites. This guide will focus on a
representative liposomal tacrolimus formulation prepared by the thin film hydration method
followed by extrusion, a common and well-documented technique in the literature.
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Formulation and Composition

The composition of a liposomal tacrolimus formulation is critical to its stability, drug-loading
capacity, and in vivo performance. The following tables summarize the key components and
physicochemical properties of a representative formulation, compiled from various studies.

Quantitative Composition

The precise ratio of lipids and the drug-to-lipid ratio are key determinants of the liposome's

characteristics.
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Representative

Component Concentration/Rati  Purpose Reference
o
o Active Pharmaceutical
] 0.05 - 0.2 (Drug/Lipid )
Tacrolimus Ingredient

weight ratio)

(Immunosuppressant)

Hydrogenated Soy
Phosphatidylcholine
(HSPC)

8:2 (with Cholesterol)

Primary structural
lipid, forms the bilayer.
Saturated lipids like
HSPC offer good
stability.

1,2-dipalmitoyl-sn-
glycero-3-
phosphocholine
(DPPC)

Variable (as primary
lipid)

Saturated
phospholipid used to
form a rigid and stable

liposomal bilayer.

Egg
Phosphatidylcholine
(EPC)

Variable (as primary
lipid)

Unsaturated
phospholipid that
creates a more fluid
bilayer compared to

saturated lipids.

10:1 Modulates membrane
Cholesterol (Phospholipid:Cholest  fluidity and stability,
erol wt/wt) reduces drug leakage.
Used as an anti-
adherent in the
Lleucine 12% of powder weight  preparation of dry

(for DPI)

powder inhaler
formulations of

liposomes.

Physicochemical Characterization

The physical properties of the liposomes are crucial for their efficacy and safety.
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Parameter

Representative
Value

Method of
Analysis

Significance Reference

Mean Particle

Size (Z-average)

~100 - 140 nm

Dynamic Light
Scattering (DLS)

Influences in vivo
distribution,
cellular uptake,
and stability.
Smaller sizes are

typical for IV use.

Polydispersity
Index (PDI)

<0.5

Dynamic Light
Scattering (DLS)

A measure of the
size distribution
homogeneity.
Lower values
indicate a more
uniform

population.

Zeta Potential

+1.107 mV

Electrophoretic

Light Scattering

Indicates surface
charge and
predicts colloidal
stability. Near-
neutral values

are common.

Encapsulation
Efficiency (%)

78 - 98%

HPLC after
separation of

free drug

The percentage
of the initial drug
that is
successfully
entrapped within

the liposomes.

Drug/Lipid Ratio
(final)

0.05-0.2

HPLC analysis

The final weight
ratio of drug to
lipid in the
purified
liposomal

formulation.
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Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of
liposomal tacrolimus.

Preparation of Tacrolimus-Loaded Liposomes by Thin
Film Hydration

This method is a widely used technique for the preparation of liposomes.

Dissolution of Lipids and Drug: Pre-determined amounts of phospholipids (e.g., HSPC or
DPPC), cholesterol, and tacrolimus are dissolved in an organic solvent mixture, typically
chloroform and methanol (e.g., 2:1 v/v).

Formation of a Thin Lipid Film: The organic solvent is removed under reduced pressure
using a rotary evaporator at a controlled temperature (e.g., 40-65°C). This process leaves a
thin, dry film of the lipid and drug mixture on the inner surface of a round-bottom flask.

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., Phosphate Buffered Saline,
pH 7.4) by gentle agitation. This step results in the formation of multilamellar vesicles
(MLVs).

Size Reduction (Extrusion): To achieve a uniform and smaller particle size, the MLV
suspension is subjected to extrusion. The suspension is passed multiple times through
polycarbonate filters with defined pore sizes (e.g., sequentially through 0.2 pum and 0.08 um
filters) using a high-pressure extruder. This process generates large unilamellar vesicles
(LUVs) with a more homogenous size distribution.

Determination of Encapsulation Efficiency

This protocol quantifies the amount of tacrolimus successfully encapsulated within the
liposomes.

o Separation of Free Drug: The unencapsulated tacrolimus is separated from the liposomal
formulation. This can be achieved by methods such as centrifugation or dialysis.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Quantification of Entrapped Drug: The liposomes are disrupted using a suitable solvent (e.g.,
methanol) to release the encapsulated tacrolimus.

e HPLC Analysis: The concentration of tacrolimus in the solution is determined using a
validated High-Performance Liquid Chromatography (HPLC) method.

» Calculation: The encapsulation efficiency is calculated using the following formula:

o Encapsulation Efficiency (%) = (Amount of entrapped drug / Total initial amount of drug) x
100

In Vitro Drug Release Study

This experiment evaluates the rate at which tacrolimus is released from the liposomes over
time.

e Sample Preparation: A known amount of the liposomal tacrolimus formulation is placed in a
dialysis bag or other release-testing apparatus.

» Release Medium: The dialysis bag is immersed in a release medium (e.g., PBS with a
surfactant to ensure sink conditions) at a controlled temperature (e.g., 37°C) with constant
stirring.

o Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
e Analysis: The concentration of released tacrolimus in the aliquots is quantified by HPLC.

» Data Analysis: The cumulative percentage of drug released is plotted against time to
generate a release profile. Studies have shown a sustained release of tacrolimus from
liposomes, with as little as 20% of the drug being released over 14 days for some
formulations.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes and
mechanisms related to liposomal tacrolimus.
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Experimental Workflow for Liposome Preparation and
Characterization

Liposome Preparation

1. Dissolve Lipids & Tacrolimus
in Chloroform/Methanol

l

2. Create Thin Film via
Rotary Evaporation

l

3. Hydrate Film with
Aqueous Buffer (PBS)

:

4. Extrude through
Polycarbonate Filters

Analyze Analyze Analyze
Product Product Product
Y Characterizevltion Y
Particle Size & PDI Encapsulation Efficiency In Vitro Release
(Dynamic Light Scattering) (HPLC) (Dialysis & HPLC)
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Workflow for liposomal tacrolimus preparation and analysis.

Tacrolimus Mechanism of Action in T-Lymphocytes
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Tacrolimus exerts its immunosuppressive effect by inhibiting T-cell activation.

T-Lymphocyte

Tacrolimus enters cell

'

Binds to FKBP-12
(intracellular protein)

Tacrolimus-FKBP-12
Complex forms

NF-AT (inactive,
cytoplasmic)

Ca2+ signal
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Dephosphorylates

NF-AT (active,
nuclear)

T-Cell Proliferation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15566429#|p10-liposomal-tacrolimus-formulation-
details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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